4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one 4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20021899
InChI: InChI=1S/C21H21ClO4/c1-3-4-5-15-10-21(23)26-19-12-20(18(22)11-17(15)19)25-13-14-6-8-16(24-2)9-7-14/h6-12H,3-5,13H2,1-2H3
SMILES:
Molecular Formula: C21H21ClO4
Molecular Weight: 372.8 g/mol

4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one

CAS No.:

Cat. No.: VC20021899

Molecular Formula: C21H21ClO4

Molecular Weight: 372.8 g/mol

* For research use only. Not for human or veterinary use.

4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one -

Specification

Molecular Formula C21H21ClO4
Molecular Weight 372.8 g/mol
IUPAC Name 4-butyl-6-chloro-7-[(4-methoxyphenyl)methoxy]chromen-2-one
Standard InChI InChI=1S/C21H21ClO4/c1-3-4-5-15-10-21(23)26-19-12-20(18(22)11-17(15)19)25-13-14-6-8-16(24-2)9-7-14/h6-12H,3-5,13H2,1-2H3
Standard InChI Key FJNGYXLSUDOJGK-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)OC

Introduction

4-Butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one class of derivatives. This compound features a butyl group at the 4th position, a chloro group at the 6th position, and a methoxybenzyl ether at the 7th position of the chromen-2-one core structure. Chromen-2-one derivatives are recognized for their diverse biological activities and are extensively researched for potential therapeutic applications, including anti-inflammatory and anticancer properties.

Synthesis and Chemical Reactions

The synthesis of 4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one typically involves several key steps, although detailed synthesis protocols are not widely documented. This compound can undergo various chemical reactions:

Chemical Reactions Table

Reaction TypeReagentConditions
OxidationPotassium permanganateAcidic medium
ReductionSodium borohydrideMethanol
SubstitutionNucleophiles + Sodium hydroxideAppropriate base present

Biological Activities and Potential Applications

Chromenone derivatives often exhibit activity by modulating enzyme functions or influencing signaling pathways related to inflammation and cancer progression. The mechanism of action for 4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one is not fully elucidated but is believed to involve interactions with specific biological targets within cells.

Potential Applications

  • Medicinal Chemistry: The compound's structural attributes suggest its potential utility in drug development and biological research.

  • Therapeutic Applications: Potential anti-inflammatory and anticancer properties make it a candidate for further research in these therapeutic areas.

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